
6-amino-1-(4-chlorophenyl)-2-oxo-4-(1H-1,2,4-triazol-1-ylmethyl)-1,2-dihydro-5-pyrimidinecarbonitrile
Descripción general
Descripción
"6-amino-1-(4-chlorophenyl)-2-oxo-4-(1H-1,2,4-triazol-1-ylmethyl)-1,2-dihydro-5-pyrimidinecarbonitrile" belongs to a class of compounds with significant interest due to their potential biological activities. These compounds are synthesized through various methods, including microwave-assisted synthesis, which offers an efficient, green approach with high yields (Divate & Dhongade-Desai, 2014).
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-component reactions, including the condensation of aromatic aldehydes, ethyl cyanoacetate, and diamino triazole or cyanoguanidine, under various conditions to yield a range of compounds with diverse substituents (Ranjbar‐Karimi, Beiki-Shoraki, & Amiri, 2010). Microwave-assisted synthesis methods have been reported to significantly reduce reaction times and improve yields (Ablajan, Kamil, Tuoheti, & Wan-fu, 2012).
Molecular Structure Analysis
The molecular structures of pyrimidine derivatives are characterized using various spectroscopic techniques, including NMR, IR, and MS, confirming the presence of the desired functional groups and the overall molecular framework (Khrustaleva et al., 2014).
Chemical Reactions and Properties
Pyrimidine derivatives participate in a variety of chemical reactions, leading to the formation of new compounds with potentially interesting biological activities. The reactivity often involves interactions with amines, aldehydes, and other reagents, enabling the synthesis of compounds with diverse chemical properties (Kalogirou et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structure, can be studied using X-ray crystallography and other analytical methods. These properties are crucial for understanding the compound's stability, reactivity, and potential applications (Wang et al., 2005).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various chemical agents, define the versatility and potential utility of the pyrimidine derivatives. Studies on their reactivity reveal their potential in forming new bonds and frameworks, critical for the design of compounds with targeted properties (Albert, 1975).
Aplicaciones Científicas De Investigación
Synthesis and Antifungal Activity
The compound has been utilized in the synthesis of novel polyheterocyclic compounds with antifungal properties. For instance, a study detailed the synthesis of amino-4-(4-chlorophenyl)-7-hydrazino-8H-pyrazolo(4,3-e)(1,2,4)triazolo(1,5-a)pyridine- 5-carbonitrile, showcasing its potential in antifungal applications (Ibrahim et al., 2008).
Potential as Anticonvulsant Agent
A series of derivatives of this compound have been synthesized and studied for their potential biological activities. One such derivative showed promise as an anticonvulsant agent, indicating the compound's potential in neurological therapeutic research (Divate & Dhongade-Desai, 2014).
Antibacterial Applications
The compound has been used in the creation of new series of pyrimidine heterocycles, which exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, thus highlighting its significance in antimicrobial research (Shehta & Abdel Hamid, 2019).
Synthesis of Fused Heterobicyclic Systems
Its use in the synthesis of fused heterobicyclic systems containing 1,2,4-triazolo/1,2,4-triazinopyridinone moieties, which were then evaluated for antimicrobial activity, further illustrates its versatility in heterocyclic chemistry (Abdel-Monem, 2004).
Anti-Inflammatory Evaluation
This compound also forms the basis for the synthesis of various heterocyclic derivatives with significant anti-inflammatory activities, contributing to research in inflammation and related disorders (Fahmy et al., 2012).
Propiedades
IUPAC Name |
6-amino-1-(4-chlorophenyl)-2-oxo-4-(1,2,4-triazol-1-ylmethyl)pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN7O/c15-9-1-3-10(4-2-9)22-13(17)11(5-16)12(20-14(22)23)6-21-8-18-7-19-21/h1-4,7-8H,6,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNNTEWBUJMZOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C(=NC2=O)CN3C=NC=N3)C#N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-1-(4-chlorophenyl)-2-oxo-4-(1H-1,2,4-triazol-1-ylmethyl)-1,2-dihydro-5-pyrimidinecarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



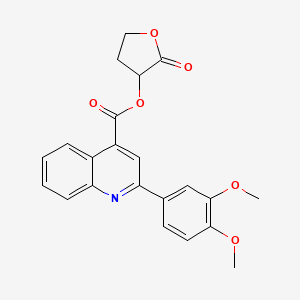
![5-[(2-Chloroanilino)methyl]-8-quinolinol](/img/structure/B1224058.png)
![1-(Diethylamino)-3-[(2-oxo-2-thiophen-2-ylethyl)thio]-5,6,7,8-tetrahydronaphthalene-2-carbonitrile](/img/structure/B1224060.png)
![8-Chloro-2-(3-methoxyphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2h)-thione](/img/structure/B1224063.png)
![6-[[(6-Methyl-9-indolo[3,2-b]quinoxalinyl)amino]methylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1224064.png)

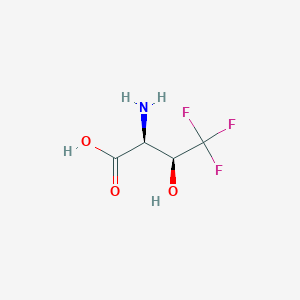
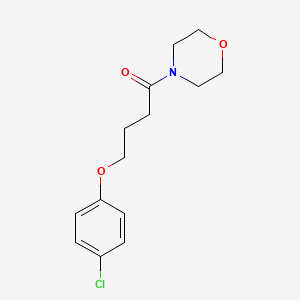
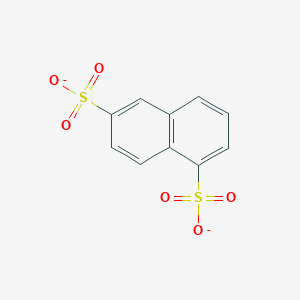


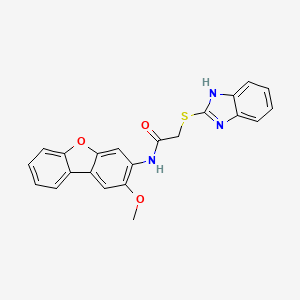
![2-Chloro-3-pyridinecarboxylic acid [2-(4-fluorophenyl)-2-oxoethyl] ester](/img/structure/B1224079.png)
![4-[[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-oxomethyl]-2-ethyl-1-phthalazinone](/img/structure/B1224080.png)